molecular formula C12H10N4O4S B14607231 2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid CAS No. 60780-94-1

2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid

Cat. No.: B14607231
CAS No.: 60780-94-1
M. Wt: 306.30 g/mol
InChI Key: SIMQAUFSBNNHDE-UHFFFAOYSA-N
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Description

2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid is a complex organic compound that features a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of pyridine to form 5-nitropyridine, followed by amination to introduce the amino group. The resulting 5-nitropyridin-2-ylamine is then coupled with 3-aminopyridine under suitable conditions to form the desired intermediate. Finally, the sulfanylacetic acid moiety is introduced through a thiol-ene reaction or similar methodology .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid is unique due to the presence of both the nitropyridine and sulfanylacetic acid moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

60780-94-1

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

2-[3-[(5-nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C12H10N4O4S/c17-11(18)7-21-12-9(2-1-5-13-12)15-10-4-3-8(6-14-10)16(19)20/h1-6H,7H2,(H,14,15)(H,17,18)

InChI Key

SIMQAUFSBNNHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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